

Application Notes and Protocols for 4-Ethoxy-6-hydrazinylpyrimidine in Chemical Synthesis

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Compound of Interest

Compound Name: 4-Ethoxy-6-hydrazinylpyrimidine

Cat. No.: B372792

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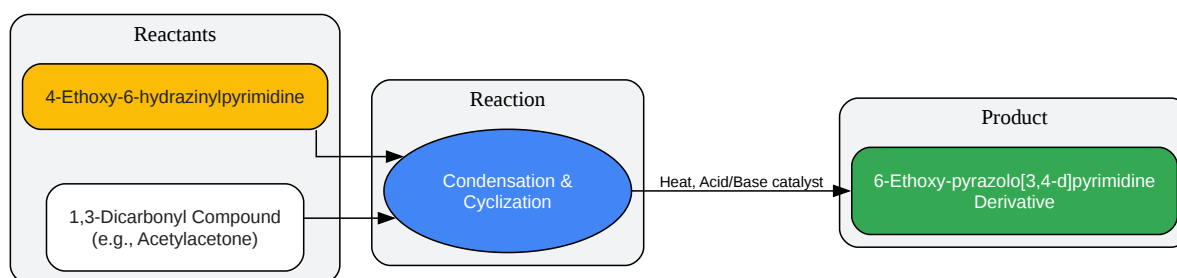
These application notes provide a comprehensive overview of the synthesis and utilization of **4-Ethoxy-6-hydrazinylpyrimidine**, a key intermediate in the development of fused pyrimidine heterocyclic compounds with significant potential in medicinal chemistry. The protocols detailed below are intended for use by qualified personnel in a laboratory setting.

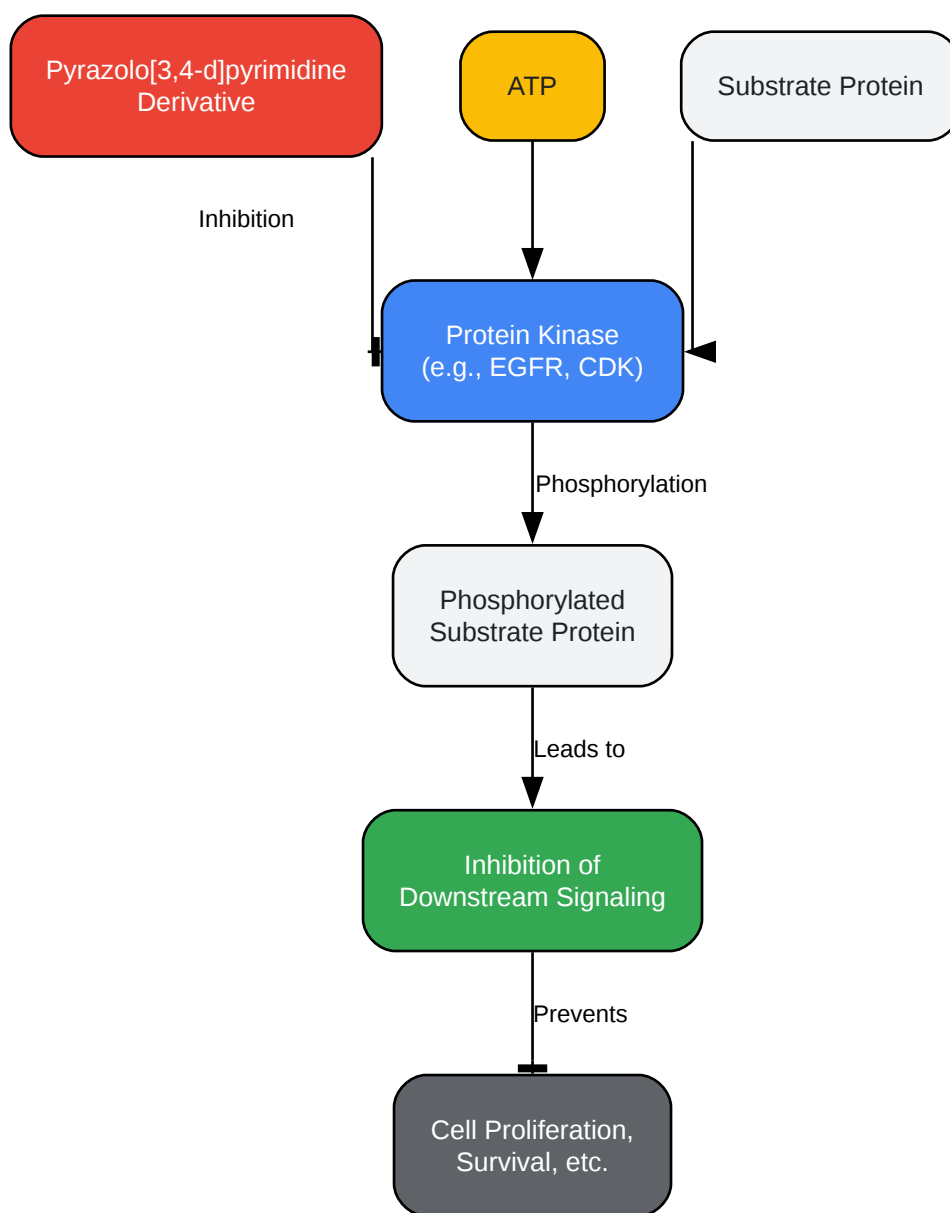
Introduction

4-Ethoxy-6-hydrazinylpyrimidine serves as a versatile building block for the synthesis of a variety of heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines. The pyrazolo[3,4-d]pyrimidine scaffold is a purine isostere and is prevalent in compounds exhibiting a wide range of biological activities, including kinase inhibition, making them attractive targets for drug discovery programs. The hydrazine moiety of **4-Ethoxy-6-hydrazinylpyrimidine** is highly reactive and allows for the construction of a pyrazole ring fused to the pyrimidine core through cyclization reactions with suitable dicarbonyl or equivalent synthons.

Synthesis of 4-Ethoxy-6-hydrazinylpyrimidine

The synthesis of **4-Ethoxy-6-hydrazinylpyrimidine** can be achieved through a multi-step process starting from commercially available 4,6-dihydroxypyrimidine. The synthetic pathway involves chlorination followed by sequential nucleophilic substitution reactions.





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